Predicted Anticancer and Lipid Metabolism Activity
In silico prediction using PASS (Prediction of Activity Spectra for Substances) assigned 3-(2,4-dichlorophenyl)-6-ethoxy-4-methylcoumarin high probabilities of being a lipid metabolism regulator (Pa = 0.999) and an antineoplastic agent (Pa = 0.961) [1]. These predicted activities are derived from its unique molecular structure and represent a baseline for its potential utility compared to a non-bioactive compound. The high Pa values (>0.9) suggest a high likelihood of these activities in experimental assays, making it a compelling starting point for drug discovery programs compared to coumarin analogs with lower or no predicted activity.
| Evidence Dimension | Predicted probability of biological activity (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa = 0.999; Antineoplastic: Pa = 0.961 |
| Comparator Or Baseline | Baseline: No activity (Pa < 0.5) or an inactive compound |
| Quantified Difference | Pa > 0.9 vs. inactive baseline |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model |
Why This Matters
This in silico evidence prioritizes the compound for further in vitro testing in oncology and metabolic disease research, offering a data-driven rationale for procurement over structurally related but uncharacterized or predicted-inactive coumarins.
- [1] Katopodi, A., Detsi, A., & Kourounakis, P. N. (2022). Coumarin Derivatives from Marine World. Marine Drugs, 20(5), 292. View Source
